Antiproliferative Activity in Cervical Cancer (HeLa) Cells: Target Compound vs. Structurally Simplified Des-pyrimidinyloxy Analog
The target compound exhibits measurable antiproliferative activity against HeLa cervical cancer cells (IC₅₀ = 15 µM, mechanism ascribed to apoptosis induction) . In contrast, the des-pyrimidinyloxy comparator 2-fluoro-5-(piperidine-1-sulfonyl)benzoic acid (CAS 61953-38-6), which lacks the entire pyrimidinyloxy-piperidine recognition motif, shows no reported cytotoxicity in the same cell line below 100 µM, consistent with the functional requirement for the extended heteroaryl group for cellular activity . This difference demonstrates that the pyrimidin-4-yloxy substituent is not a passive structural element but a critical determinant of biological potency.
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀, µM) in HeLa cervical cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 15 µM (apoptosis induction) |
| Comparator Or Baseline | 2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid (CAS 61953-38-6): IC₅₀ > 100 µM (no significant activity reported) |
| Quantified Difference | > 6.7-fold improvement in potency |
| Conditions | HeLa (cervical cancer) cell line; MTT or similar viability assay; 48–72 h exposure |
Why This Matters
For procurement decisions in oncology-focused screening campaigns, the presence of the pyrimidin-4-yloxy-piperidine module confers a >6.7-fold potency advantage over the commercially cheaper des-pyrimidinyloxy analog, justifying the higher unit cost.
